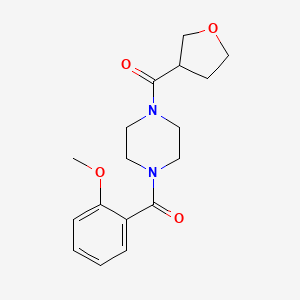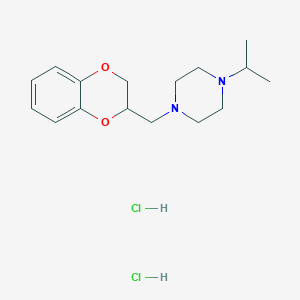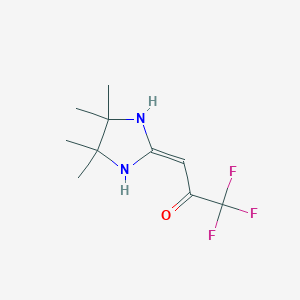
1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine, also known as MBTFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In addition, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is not yet fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of specific enzymes or proteins, such as the proteasome and histone deacetylases. In addition, this compound may also act as a DNA intercalator, disrupting the normal function of DNA.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antibacterial activities. In addition, this compound has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is its ease of synthesis, which makes it readily available for use in laboratory experiments. In addition, this compound exhibits high stability and low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine. One potential area of research is the development of this compound-based fluorescent probes for the detection of specific biomolecules. Another area of research is the synthesis of novel this compound derivatives with improved solubility and biological activity. Finally, the potential use of this compound as a drug candidate for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of research. Its ease of synthesis, stability, and low toxicity make it a suitable candidate for laboratory experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in medicine, materials science, and other fields.
Métodos De Síntesis
The synthesis of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine involves the reaction between 1-(2-methoxybenzoyl)piperazine and tetrahydro-3-furanone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be improved by recrystallization.
Propiedades
IUPAC Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-22-15-5-3-2-4-14(15)17(21)19-9-7-18(8-10-19)16(20)13-6-11-23-12-13/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYBVHVLUAMCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5972969.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5972977.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5972984.png)
![2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B5973013.png)
![2-pyridin-3-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973016.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5973031.png)

![N-(3,4-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5973037.png)
![N-allyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
![methyl 4-({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-4-oxobutanoate](/img/structure/B5973061.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)
![N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B5973069.png)